(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride
Overview
Description
(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic compounds that play a significant role in various biological processes. This compound is particularly interesting due to its structural similarity to tryptophan, an essential amino acid, and serotonin, a neurotransmitter.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system . Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and the conversion of the epoxide into an allylic alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various indole derivatives, which can have different functional groups attached to the indole ring, enhancing their biological activity .
Scientific Research Applications
(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in neurotransmission and its potential effects on the central nervous system.
Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It can bind to serotonin receptors, influencing neurotransmission and modulating mood, cognition, and other central nervous system functions. The compound’s effects are mediated through pathways involving serotonin and other neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan, sharing structural similarities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid hydrochloride is unique due to its specific configuration and the presence of both amino and hydroxyl groups, which confer distinct biological activities compared to other indole derivatives .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.ClH/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXSIINOEZOYDN-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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